2-Allyloxyethanol chemical structure and properties
2-Allyloxyethanol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Allyloxyethanol, also known as ethylene glycol monoallyl ether, is a bifunctional organic compound possessing both an allyl ether and a primary alcohol functional group. This unique structure makes it a versatile chemical intermediate and monomer in a wide range of industrial and research applications. Its high boiling point and low odor make it a safer alternative to allyl alcohol in many synthetic procedures. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2-Allyloxyethanol, with a focus on data presentation and detailed experimental methodologies.
Chemical Structure and Identification
2-Allyloxyethanol is a colorless, transparent liquid.[1] Its fundamental chemical structure consists of an allyl group attached via an ether linkage to an ethanol molecule.
Molecular Structure:
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Chemical Formula: C₅H₁₀O₂
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Linear Formula: H₂C=CHCH₂OCH₂CH₂OH[2]
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SMILES: C=CCOCCO[2]
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InChI: 1S/C5H10O2/c1-2-4-7-5-3-6/h2,6H,1,3-5H2[2]
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InChIKey: GCYHRYNSUGLLMA-UHFFFAOYSA-N[2]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Allyloxyethanol is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 102.13 g/mol | [2] |
| Appearance | Colorless, clear liquid | [1] |
| Odor | Weak, characteristic | |
| Boiling Point | 159 °C (lit.) | [2] |
| Density | 0.955 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.436 (lit.) | [2] |
| Flash Point | 66 °C (150.8 °F) - closed cup | [1] |
| Vapor Pressure | 1.842 hPa at 25 °C | [3][4] |
| Water Solubility | Miscible | [1] |
| Solubility in Organics | Soluble in alcohol and oils. | [5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-Allyloxyethanol.
| Spectroscopy | Key Features |
| ¹H NMR (in CDCl₃) | δ 5.91 (m, 1H, -CH=), 5.29 (dd, 1H, =CH₂), 5.20 (dd, 1H, =CH₂), 4.03 (d, 2H, -O-CH₂-CH=), 3.70 (t, 2H, -O-CH₂-CH₂-OH), 3.58 (t, 2H, -O-CH₂-CH₂-OH), 2.5 (br s, 1H, -OH) |
| ¹³C NMR (in CDCl₃) | δ 134.7 (-CH=), 117.2 (=CH₂), 72.3 (-O-CH₂-CH=), 70.8 (-O-CH₂-CH₂-OH), 61.7 (-O-CH₂-CH₂-OH) |
| FT-IR | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), C=C stretch (~1645 cm⁻¹), C-O-C stretch (~1100 cm⁻¹) |
| Mass Spectrometry | Molecular Ion (M⁺) at m/z 102. Key fragments resulting from alpha-cleavage and dehydration. |
Reactivity and Applications
The dual functionality of 2-Allyloxyethanol dictates its reactivity and diverse applications. The allyl group can undergo addition reactions and polymerization, while the hydroxyl group can be derivatized through esterification and etherification.
Key Reactions:
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Etherification: The hydroxyl group can react with alkyl halides or other electrophiles to form more complex ethers.
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Esterification: Reaction with carboxylic acids or their derivatives yields esters.
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Isomerization: The allyl group can be isomerized to a propenyl group, which is a key step in the synthesis of some UV-reactive monomers.
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Polymerization: The double bond allows 2-Allyloxyethanol to act as a monomer or comonomer in the production of various polymers.
Major Applications:
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Polymer Synthesis: It is a key monomer in the production of fluorocarbon resins, super absorbent resins, and unsaturated polyesters.[1]
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Coatings and Adhesives: Used in the formulation of light-curing coatings and as an additive for paints and plastics.
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Chemical Intermediate: Serves as a versatile intermediate for the synthesis of other organic compounds, including pharmaceuticals and silicon-modified materials.
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Stabilizer: Acts as a stabilizer for polyurethane foam.[1]
Experimental Protocols
Synthesis of 2-Allyloxyethanol
A common and efficient method for the synthesis of 2-Allyloxyethanol is the reaction of allyl alcohol with ethylene oxide in the presence of a catalyst. The following protocol is based on a patented method utilizing a Zeocar-2 catalyst.
Materials:
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Allyl alcohol
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Ethylene oxide
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Zeocar-2 catalyst (freshly calcined at 500 °C for 1 hour)
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Stainless steel autoclave
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Distillation apparatus
Procedure:
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Charge a 2 L stainless steel autoclave with 637.2 g (10.96 mol) of allyl alcohol and 39.8 g of freshly calcined Zeocar-2 catalyst.[6]
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Seal the autoclave and introduce 119.4 g (2.71 mol) of ethylene oxide.[6]
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Heat the mixture to 115 °C with constant stirring and maintain this temperature for 1 hour.[6] The reaction is typically complete within 30 to 90 minutes.
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Monitor the reaction for the complete conversion of ethylene oxide.
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After the reaction is complete, cool the autoclave to room temperature and carefully vent any residual pressure.
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Open the autoclave and filter the reaction mixture to remove the Zeocar-2 catalyst.
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The crude product is then purified by fractional distillation under vacuum.
Purification of 2-Allyloxyethanol
Purification of the crude 2-Allyloxyethanol is typically achieved by fractional distillation under reduced pressure.
Apparatus:
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Round-bottom flask
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Fractionating column (e.g., Vigreux or packed column)
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Condenser
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Receiving flask
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Vacuum pump and gauge
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Heating mantle
Procedure:
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Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
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Charge the round-bottom flask with the crude 2-Allyloxyethanol and add a few boiling chips or a magnetic stir bar.
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Begin heating the flask gently with the heating mantle.
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Apply vacuum to the system, carefully reducing the pressure to the desired level.
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Slowly increase the temperature to initiate distillation.
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Collect the forerun, which will contain any lower-boiling impurities.
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As the temperature at the head of the column stabilizes near the boiling point of 2-Allyloxyethanol at the given pressure, change the receiving flask to collect the pure product.
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Continue distillation until the majority of the product has been collected, leaving a small amount of higher-boiling residue in the distillation flask.
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Discontinue heating and allow the apparatus to cool to room temperature before releasing the vacuum.
Analytical Methods
Gas Chromatography (GC):
Gas chromatography is a suitable method for assessing the purity of 2-Allyloxyethanol and for monitoring reaction progress.
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Column: A polar capillary column, such as one with a polyethylene glycol (wax) stationary phase, is recommended.
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Injector Temperature: 200-250 °C.
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Detector: Flame Ionization Detector (FID).
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Carrier Gas: High purity nitrogen or helium at a flow rate of 1-2 mL/min.
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Temperature Program: An initial temperature of 60-80 °C, held for a few minutes, followed by a ramp to a final temperature of 200-220 °C.
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Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or dichloromethane) before injection.
Safety and Toxicology
2-Allyloxyethanol is a combustible liquid and can cause skin and serious eye irritation.[7] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.
| Toxicological Data | Value | Species | Reference |
| LD₅₀ (Oral) | 3050 mg/kg | Rat | [1][8] |
| LD₅₀ (Dermal) | No data available | ||
| LC₅₀ (Inhalation) | No data available | ||
| Skin Irritation | Causes skin irritation | [7] | |
| Eye Irritation | Causes serious eye irritation | [7] |
Visualizations
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2-Allyloxyethanol 98 111-45-5 [sigmaaldrich.com]
- 3. 111-45-5 CAS MSDS (2-Allyloxyethanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-Allyloxyethanol | 111-45-5 [chemicalbook.com]
- 5. Buy 2-Allyloxyethanol | 111-45-5 [smolecule.com]
- 6. RU2091066C1 - Method of 2-allylhydroxyethanol synthesis - Google Patents [patents.google.com]
- 7. 2-Allyloxyethanol(111-45-5) 13C NMR [m.chemicalbook.com]
- 8. gelest.com [gelest.com]
